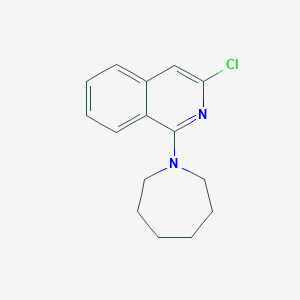![molecular formula C17H13N3O B7637971 4-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7637971.png)
4-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile, also known as MOKB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用機序
4-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile exerts its biological effects by inhibiting the activity of certain enzymes and proteins. It has been found to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. This compound also inhibits the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using 4-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile in lab experiments is its high yield and cost-effectiveness. This compound is also stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for the study of 4-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile. One area of research is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of this compound and its interactions with other proteins and enzymes. Additionally, further studies are needed to determine the safety and toxicity of this compound in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method of this compound is cost-effective and efficient, and it has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. While this compound has several advantages for lab experiments, its relatively low solubility in water may limit its use in certain experiments. There are several potential future directions for the study of this compound, including the development of this compound-based drugs and further investigation of its mechanism of action.
合成法
The synthesis of 4-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile involves the reaction of 2-methyl-4-oxo-3,4-dihydroquinazoline with benzyl cyanide. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The yield of this compound obtained through this method is high, making it a cost-effective and efficient synthesis method.
科学的研究の応用
4-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions.
特性
IUPAC Name |
4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-12-19-16-5-3-2-4-15(16)17(21)20(12)11-14-8-6-13(10-18)7-9-14/h2-9H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGTUOYDBFXVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one](/img/structure/B7637896.png)




![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-propylacetamide](/img/structure/B7637934.png)


![3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7637979.png)

![1-[2-(3-Chlorophenyl)ethyl]-3-methylthiourea](/img/structure/B7637988.png)
![3-[(3-Fluorophenyl)methyl]-2-methylquinazolin-4-one](/img/structure/B7638004.png)
![3-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7638009.png)